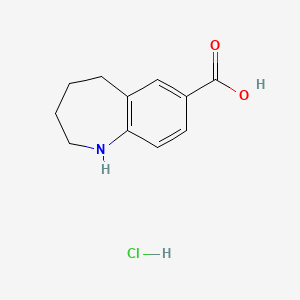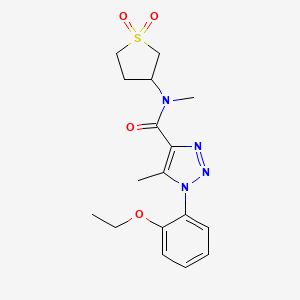
N-(1,1-二氧代四氢噻吩-3-基)-1-(2-乙氧基苯基)-N,5-二甲基-1H-1,2,3-三唑-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-ethoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H22N4O4S and its molecular weight is 378.45. The purity is usually 95%.
BenchChem offers high-quality N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-ethoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-ethoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Anticancer Potential
STK952503 has shown promise as an anticancer agent. Researchers are investigating its ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. Preclinical studies suggest that it may interfere with DNA replication and cell division, making it a potential candidate for novel cancer therapies .
Antimicrobial Activity
The compound exhibits antimicrobial properties against various pathogens, including bacteria, fungi, and viruses. Scientists are exploring its mechanism of action and potential applications in developing new antibiotics or antiviral drugs. STK952503 could play a crucial role in combating drug-resistant microbes .
Anti-inflammatory Effects
STK952503 has been studied for its anti-inflammatory properties. It may modulate immune responses and reduce inflammation by targeting specific signaling pathways. Researchers are investigating its potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Applications
In vitro and animal studies suggest that STK952503 might have neuroprotective effects. It could potentially mitigate neuronal damage caused by oxidative stress, making it relevant for neurodegenerative conditions like Alzheimer’s disease and Parkinson’s disease .
Metabolic Disorders
Researchers are exploring STK952503’s impact on metabolic pathways. It may influence glucose metabolism, lipid regulation, and insulin sensitivity. Investigations into its potential as a therapeutic agent for diabetes and obesity are ongoing .
Chemical Biology and Drug Design
STK952503 serves as a valuable scaffold for chemical biology studies and drug design. Its unique structure and reactivity make it an attractive target for medicinal chemists. By modifying specific functional groups, researchers can create derivatives with enhanced properties for specific applications .
These applications highlight the versatility of STK952503 and underscore its potential impact across diverse scientific disciplines. Keep in mind that ongoing research may reveal additional applications or refine our understanding of its properties. If you’d like more detailed information on any specific field, feel free to ask .
作用机制
Mode of Action
The mode of action of STK952503 involves its interaction with its targets within the cell. It is hypothesized that the compound binds to these targets, leading to a series of biochemical reactions . The exact nature of these interactions and the resulting changes within the cell are subjects of ongoing research.
Biochemical Pathways
It is likely that the compound influences multiple pathways, leading to a cascade of downstream effects
Result of Action
The molecular and cellular effects of STK952503’s action are still being studied. Preliminary research suggests that the compound may induce changes at the cellular level, potentially influencing cell function . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of STK952503. Factors such as temperature, pH, and the presence of other compounds can affect how STK952503 interacts with its targets and carries out its functions . Understanding these environmental influences is crucial for optimizing the use of this compound.
属性
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-1-(2-ethoxyphenyl)-N,5-dimethyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-4-25-15-8-6-5-7-14(15)21-12(2)16(18-19-21)17(22)20(3)13-9-10-26(23,24)11-13/h5-8,13H,4,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKKPMAZBRZACH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=C(N=N2)C(=O)N(C)C3CCS(=O)(=O)C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(2-ethoxyphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

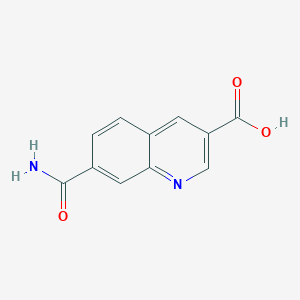
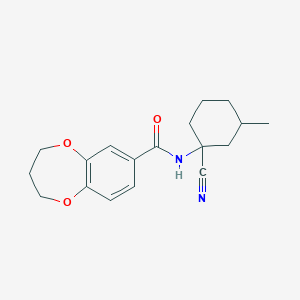
![2-Chloro-N-[(7-oxo-6-azabicyclo[3.2.1]octan-5-yl)methyl]acetamide](/img/structure/B2494619.png)
![2-((2-chlorobenzyl)thio)-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2494620.png)
![4-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2494623.png)
![N-(3-chloro-4-fluorophenyl)-4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide](/img/structure/B2494624.png)
![2-(4-chlorophenoxy)-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2494625.png)

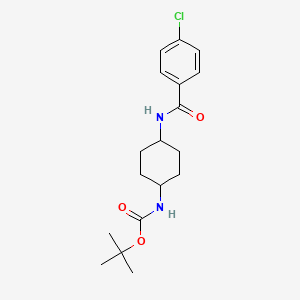
![2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2494632.png)
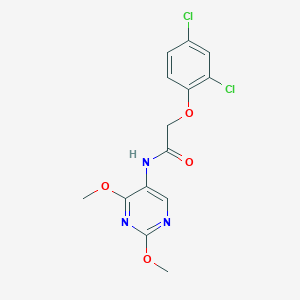

![N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-fluorobenzamide](/img/structure/B2494636.png)
